2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
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Overview
Description
2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a heterocyclic compound that features a unique structure combining a thiazole ring with a quinoline moiety.
Preparation Methods
The synthesis of 2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and quinoline derivatives under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the quinoline or thiazole rings are replaced by other substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazole-quinoline derivatives, such as:
- 2-(2-ETHYLPHENYL)-4,4,6-TRIMETHYL-4,5-DIHYDRO[1,2]THIAZOLO[5,4-C]QUINOLINE-1(2H)-THIONE
- 2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-4,5-DIHYDRO[1,2]THIAZOLO[5,4-C]QUINOLINE-1(2H)-THIONE These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. The uniqueness of 2-(2-ETHYLPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE lies in its specific substitution pattern, which can influence its overall behavior and applications .
Properties
Molecular Formula |
C21H22N2S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C21H22N2S2/c1-5-14-8-6-7-9-17(14)23-20(24)18-15-12-13(2)10-11-16(15)22-21(3,4)19(18)25-23/h6-12,22H,5H2,1-4H3 |
InChI Key |
XYXPNIKZQPLRER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)C)(C)C |
Origin of Product |
United States |
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